molecular formula C9H21ClN2O2 B6256721 tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate hydrochloride CAS No. 2718120-92-2

tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate hydrochloride

Cat. No.: B6256721
CAS No.: 2718120-92-2
M. Wt: 224.7
InChI Key:
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Description

tert-Butyl N-[(2R)-4-aminobutan-2-yl]carbamate hydrochloride is a chemical compound commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butyl carbamate group, often referred to as the Boc group, is a popular protecting group for amines due to its stability under basic conditions and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

R-NH2+Boc2OR-NH-Boc+HCl\text{R-NH}_2 + \text{Boc}_2\text{O} \rightarrow \text{R-NH-Boc} + \text{HCl} R-NH2​+Boc2​O→R-NH-Boc+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of di-tert-butyl dicarbonate (Boc2O) as a reagent is common due to its high reactivity and efficiency in forming Boc-protected amines .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R)-4-aminobutan-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate hydrochloride involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The Boc group can be removed under acidic conditions, leading to the formation of a tert-butyl cation and the free amine . The general mechanism is as follows:

    Protonation: The carbonyl oxygen is protonated under acidic conditions.

    Cleavage: The tert-butyl group is cleaved, forming a tert-butyl cation.

    Deprotection: The free amine is released.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(2R)-4-aminobutan-2-yl]carbamate hydrochloride is unique due to its specific structure, which provides stability and ease of deprotection under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required .

Properties

CAS No.

2718120-92-2

Molecular Formula

C9H21ClN2O2

Molecular Weight

224.7

Purity

95

Origin of Product

United States

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